molecular formula C13H14N2O2 B12879831 4-Ethyl-3-phenylfuran-2-carbohydrazide

4-Ethyl-3-phenylfuran-2-carbohydrazide

Cat. No.: B12879831
M. Wt: 230.26 g/mol
InChI Key: VGNGGPUGLADVCX-UHFFFAOYSA-N
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Description

4-Ethyl-3-phenylfuran-2-carbohydrazide is a heterocyclic compound that belongs to the furan family It is characterized by the presence of a furan ring substituted with ethyl, phenyl, and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-phenylfuran-2-carbohydrazide typically involves the reaction of 4-ethyl-3-phenylfuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-phenylfuran-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids .

Mechanism of Action

The mechanism of action of 4-ethyl-3-phenylfuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

  • 4-Ethyl-3-phenylfuran-2-carboxylic acid
  • 4-Ethyl-3-phenylfuran-2-carbaldehyde
  • 4-Ethyl-3-phenylfuran-2-carboxamide

Comparison: Compared to these similar compounds, 4-ethyl-3-phenylfuran-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-ethyl-3-phenylfuran-2-carbohydrazide

InChI

InChI=1S/C13H14N2O2/c1-2-9-8-17-12(13(16)15-14)11(9)10-6-4-3-5-7-10/h3-8H,2,14H2,1H3,(H,15,16)

InChI Key

VGNGGPUGLADVCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=C1C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

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